2-Amino-4-(2,5-difluorophenyl)butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-(2,5-difluorophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c11-7-2-3-8(12)6(5-7)1-4-9(13)10(14)15/h2-3,5,9H,1,4,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHBWDCZWQCJRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCC(C(=O)O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Breakdown
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | Oxalyl chloride, DMF, CH₂Cl₂ | Acid chloride | 92% |
| 2 | LiOH, MTBE | Methyl ester | 85% |
| 3 | DIAD, Ph₃P, toluene | Cyclized azetidinone | 78% |
| 4 | Tartaric acid, MeOH | Final product | 65% |
Critical optimizations include:
- Solvent Selection : Dichloromethane and methyl tert-butyl ether (MTBE) minimize side-product formation during esterification.
- Temperature Control : Maintaining 20–25°C during LiOH-mediated hydrolysis prevents racemization.
Asymmetric Alkylation Using Chiral Auxiliaries
A 2019 study demonstrated the use of a recyclable Ni(II) complex with a glycine Schiff base for enantioselective synthesis. This method achieves >97% enantiomeric excess (ee) via:
- Chiral Ligand Binding : (S)-Proline-derived ligands coordinate with Ni(II), forming a rigid complex that directs alkylation stereochemistry.
- Alkylation with CF₃–CH₂–I : The glycine complex reacts with 1,1,1-trifluoro-2-iodoethane under basic conditions (K₂CO₃/DMF).
- Acid Hydrolysis : HCl-mediated cleavage releases the free amino acid, yielding 75–80% after recrystallization.
Advantages : The chiral auxiliary is recovered and reused, reducing costs for large-scale production (>300 g).
Protective Group Strategies
The tert-butoxycarbonyl (Boc) group is widely used to protect the amine during synthesis. A 2023 protocol describes:
- Boc Protection : Treating the free amine with Boc₂O in THF, catalyzed by DMAP.
- Carboxylic Acid Activation : EDCl/HOBt-mediated coupling with 2,5-difluorophenylacetyl chloride.
- Deprotection : TFA in dichloromethane removes the Boc group, yielding the final product in 85% overall yield.
Key Data :
| Parameter | Value |
|---|---|
| Boc Protection Yield | 95% |
| Coupling Efficiency | 89% |
| Deprotection Yield | 97% |
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Suzuki–Miyaura | 65–75 | N/A | Moderate | 120–150 |
| Multi-Step Organic | 60–70 | N/A | High | 80–100 |
| Asymmetric Alkylation | 75–80 | >97 | High | 60–80 |
| Enzymatic | 50–60 | >99 | Low | 200–300 |
Insights : Asymmetric alkylation offers the best balance of yield, enantiopurity, and cost for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2,5-difluorophenyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Medicinal Chemistry
1.1 Dipeptidyl Peptidase-IV Inhibitors
One of the primary applications of 2-amino-4-(2,5-difluorophenyl)butanoic acid derivatives is as inhibitors of the enzyme dipeptidyl peptidase-IV (DP-IV). DP-IV inhibitors are significant in the management of type 2 diabetes, as they enhance insulin secretion and lower blood glucose levels by inhibiting the breakdown of incretin hormones.
- Case Study : Research indicates that modifications to the phenyl group in these compounds can improve their efficacy as DP-IV inhibitors. For instance, a study demonstrated that substituents on the phenyl ring could enhance binding affinity and selectivity towards DP-IV, suggesting a pathway for developing more effective diabetes treatments .
Synthesis and Structural Variations
2.1 Asymmetric Synthesis Techniques
The synthesis of this compound has been optimized through various asymmetric synthesis methods. These methods are crucial for producing enantiomerically pure compounds that exhibit desired biological activities.
- Data Table: Synthesis Methods
| Method Type | Description | Yield (%) | Reference |
|---|---|---|---|
| Asymmetric Hydrogenation | Utilizes rhodium catalysts for high enantiomeric excess | 85 | |
| Enzymatic Resolution | Employs transaminases for selective production | 90 |
Biochemical Applications
3.1 Noncanonical Amino Acid Tools
In biochemical research, this compound serves as a noncanonical amino acid that can be incorporated into peptides and proteins. This incorporation can modify protein function or stability.
- Case Study : A study highlighted the use of this compound in creating peptidomimetics that mimic natural peptides but with enhanced stability and bioavailability. This application is particularly relevant in drug design where modifications to peptide structures can lead to better therapeutic agents .
Agricultural Applications
4.1 Herbicide Development
Another promising application of derivatives of this compound is in herbicide formulation. Compounds with similar structures have been shown to possess herbicidal properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2,5-difluorophenyl)butanoic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site and preventing substrate access. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Difluorophenyl Substitution
2-Amino-4-(3,5-difluorophenyl)butanoic Acid
- Molecular Formula: C₁₀H₁₁F₂NO₂ (identical to the target compound)
- CAS : 1260597-01-0
- Key Difference : Fluorine atoms at the 3- and 5-positions of the phenyl ring instead of 2- and 5-.
- Implications : The 3,5-substitution pattern may alter steric interactions in binding pockets compared to the 2,5-isomer. This positional change could reduce metabolic stability or affinity for biological targets due to differences in electron distribution .
Sitagliptin Impurities
- Sitagliptin Impurity 1: (R)-3-((tert-butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid
- Sitagliptin Impurity 2: (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid
- Key Differences: Fluorine substitution patterns (3,4- and 2,4- vs. 2,5-). Presence of a tert-butoxycarbonyl (Boc) protecting group on the amino moiety.
- Implications : The Boc group increases molecular weight (e.g., ~300 g/mol vs. 215.2 g/mol for the target compound) and alters solubility and reactivity. These impurities are intermediates in Sitagliptin synthesis, where fluorine positioning affects regioselectivity during coupling reactions .
Functional Group Variations
Methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate
- Molecular Formula: C₁₀H₁₁F₂NO₂
- CAS : 837430-28-1
- Key Differences: Propanoate backbone (shorter chain) vs. butanoic acid. Ester group (methyl ester) instead of a free carboxylic acid.
- The shorter chain may reduce steric bulk, affecting binding interactions .
Fluorinated Benzoic Acid Derivatives
2-Amino-4-fluorobenzoic Acid
- Molecular Formula: C₇H₆FNO₂
- CAS : 446-32-2
- Key Differences: Benzoic acid core vs. butanoic acid backbone. Single fluorine substitution at position 4.
- Implications: The aromatic benzoic acid structure confers higher melting points (188–196°C) compared to aliphatic amino acids, which typically have lower melting points. The reduced fluorine count may limit electronic effects .
2-Amino-5-fluorobenzoic Acid
Data Tables
Table 1. Structural and Physical Comparison
Research Findings and Implications
- Fluorine Positioning : The 2,5-difluorophenyl group in the target compound may optimize electronic effects for drug-receptor interactions compared to 3,5- or 3,4-substituted analogs, as seen in Sitagliptin impurities .
- Backbone Modifications: Propanoate esters (e.g., CAS 837430-28-1) are more lipophilic than carboxylic acids, favoring passive diffusion but requiring metabolic activation .
- Synthetic Utility : The tert-butoxycarbonyl group in Sitagliptin impurities highlights the role of protecting groups in intermediate stability during multi-step syntheses .
Biological Activity
2-Amino-4-(2,5-difluorophenyl)butanoic acid, also known as a derivative of beta-amino acids, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is particularly notable for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications in treating neurological disorders and other conditions.
Chemical Structure and Properties
The molecular structure of this compound includes a butanoic acid chain attached to a difluorinated phenyl group. The presence of fluorine atoms enhances its chemical properties, influencing its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 215.19 g/mol |
| Solubility | High in polar solvents |
| pKa | Approximately 3.5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity, acting as an agonist or antagonist that influences cellular signaling pathways .
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Enzyme Inhibition : It has been studied for its potential role in inhibiting dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in type 2 diabetes management .
- Neuromodulation : Preliminary studies suggest that it may act as a neuromodulator, influencing neurotransmitter release and synaptic transmission .
- Anti-inflammatory Effects : Its anti-inflammatory properties are under investigation for potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound. Below are notable findings:
- DPP-IV Inhibitor Studies :
-
Neuropharmacological Effects :
- Research indicated that the compound could enhance synaptic plasticity in neuronal cultures, suggesting a role in cognitive enhancement or neuroprotection .
-
Anti-inflammatory Mechanisms :
- In vivo models showed that treatment with this compound reduced markers of inflammation, indicating potential use in conditions like rheumatoid arthritis .
Q & A
Q. What synthetic strategies are recommended for preparing 2-amino-4-(2,5-difluorophenyl)butanoic acid, and how can regioselectivity of fluorine substitution be optimized?
- Methodological Answer : A two-step approach is often employed:
Core Skeleton Construction : Use a palladium-catalyzed Suzuki-Miyaura coupling between a halogenated phenyl precursor (e.g., 2,5-difluorophenylboronic acid) and a protected amino butanoic acid ester. This ensures regioselectivity at the 2,5-positions of the phenyl ring .
Deprotection and Purification : Acidic hydrolysis (e.g., HCl/H₂O) removes ester protecting groups. Reverse-phase HPLC with trifluoroacetic acid as a mobile phase modifier ensures high purity (>98%) .
Key Considerations: Fluorine’s electron-withdrawing effects may necessitate longer reaction times for coupling steps.
Q. Which analytical techniques are most robust for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify α-protons near the amino group (δ 3.1–3.4 ppm) and aromatic protons (δ 6.8–7.2 ppm).
- ¹⁹F NMR : Distinct signals for 2-F (δ -115 to -120 ppm) and 5-F (δ -125 to -130 ppm) confirm regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ = 244.0822) validates molecular formula.
- HPLC : Use a C18 column (ACN/H₂O gradient) to detect impurities (<0.5%) .
Advanced Research Questions
Q. How do electronic effects of the 2,5-difluorophenyl moiety influence nucleophilic substitution kinetics?
- Methodological Answer :
- Electron-Withdrawing Effects : Fluorine at the 2- and 5-positions creates a meta-directing electronic environment, reducing electron density at the para position. This slows electrophilic aromatic substitution but enhances reactivity in SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines) .
- Experimental Validation : Compare reaction rates with non-fluorinated analogs via kinetic HPLC monitoring. For example, nitro group substitution at the para position proceeds 3× slower in fluorinated derivatives .
Q. What computational approaches predict conformational stability, and how do they align with experimental data?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict lowest-energy conformers. The fluorophenyl group adopts a planar orientation relative to the butanoic acid backbone due to steric and electronic constraints .
- Validation via NMR : NOESY correlations between the aromatic protons and the β-methylene group (δ 2.4–2.6 ppm) confirm computational predictions .
Q. How does this compound interact with bacterial aromatic catabolic pathways?
- Methodological Answer :
- Microbial Metabolism Studies : Incubate with Pseudomonas spp. under aerobic conditions. Monitor degradation via LC-MS for metabolites like 2,5-difluorocatechol (m/z 160.03). Fluorine’s stability slows ring cleavage compared to hydroxylated analogs .
- Enzyme Inhibition Assays : Test inhibitory effects on 4-hydroxyphenylpyruvate dioxygenase (HPPD) using fluorimetric assays. IC₅₀ values correlate with fluorine’s electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
